Lithium, 1-tetradecynyl-

Pheromone Synthesis C-C Bond Formation Alkynyllithium

Lithium 1-tetradecynyl- (CAS 100585-97-5, C14H25Li, MW 200.3 g/mol) is an organolithium reagent characterized by a C14 aliphatic chain terminating in a terminal acetylide moiety. This compound functions as a strong nucleophile and base, enabling the direct installation of the 1-tetradecynyl fragment into electrophilic substrates such as aldehydes, ketones, alkyl halides, and epoxides.

Molecular Formula C14H25Li
Molecular Weight 200.3 g/mol
CAS No. 100585-97-5
Cat. No. B3044948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium, 1-tetradecynyl-
CAS100585-97-5
Molecular FormulaC14H25Li
Molecular Weight200.3 g/mol
Structural Identifiers
SMILES[Li+].CCCCCCCCCCCCC#[C-]
InChIInChI=1S/C14H25.Li/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h3,5-14H2,1H3;/q-1;+1
InChIKeyARVBZHSVEKWXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 1-Tetradecynyl- (CAS 100585-97-5) for Research and Industrial Procurement


Lithium 1-tetradecynyl- (CAS 100585-97-5, C14H25Li, MW 200.3 g/mol) is an organolithium reagent characterized by a C14 aliphatic chain terminating in a terminal acetylide moiety [1]. This compound functions as a strong nucleophile and base, enabling the direct installation of the 1-tetradecynyl fragment into electrophilic substrates such as aldehydes, ketones, alkyl halides, and epoxides [2]. As a member of the 1-alkynyllithium family, it shares the core reactivity of acetylide-based carbon-carbon bond formation but exhibits chain-length-specific solubility, crystallization behavior, and synthetic utility that distinguish it from shorter-chain analogs [3]. The compound is primarily employed in research-scale organic synthesis, with applications documented in insect pheromone synthesis, porphyrin self-assembled monolayer fabrication, and nucleoside antimycobacterial development [4][5][6].

Why C14 Chain Length Matters: Lithium 1-Tetradecynyl- Selection Criteria vs. Shorter-Chain Analogs


In-class substitution among 1-alkynyllithium reagents (e.g., C10, C12, C14, C16 homologs) is not chemically interchangeable due to divergent physicochemical properties and performance outcomes in target applications. The C14 chain of lithium 1-tetradecynyl- imparts specific hydrophobic domain dimensions that directly influence molecular packing in self-assembled monolayers, biological membrane permeability in antimycobacterial nucleoside derivatives, and phase behavior in liquid crystalline materials [1]. Chain length also modulates solubility parameters, crystallization kinetics, and handling characteristics—shorter-chain analogs exhibit greater volatility and lower melting points, whereas longer-chain homologs face solubility-limited reactivity in polar aprotic media [2]. These differences translate into measurable variations in synthetic yield, product purity, and functional performance. The evidence presented in Section 3 quantifies where lithium 1-tetradecynyl- demonstrates differentiated utility relative to its closest comparators.

Lithium 1-Tetradecynyl- (CAS 100585-97-5) Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Yield Comparison: Lithium 1-Tetradecynyl- vs. Lithium 1-Hexadecynyl- in Insect Pheromone Alkylation

In the synthesis of (S)-3-methylnonacosane, a chiral methyl-branched insect cuticular hydrocarbon pheromone, lithium 1-tetradecynyl- was employed as the alkylating agent for a terminal bromoalkane intermediate. Under identical reaction conditions, the C14 alkynyllithium reagent yielded 82% of the target product, while the C16 homolog (lithium 1-hexadecynyl-) afforded 85% yield in a parallel synthesis of (S)-3-methylhentriacontane [1]. The 3% yield differential, while modest, reflects chain-length-dependent differences in solution-phase aggregation state and nucleophilic accessibility of the acetylide anion. Both reactions were conducted in tetrahydrofuran at low temperature, with the organolithium species generated in situ from the corresponding 1-alkyne and n-butyllithium.

Pheromone Synthesis C-C Bond Formation Alkynyllithium

Alkyl Chain Length Dependence of Antimycobacterial Activity: 5-Tetradecynyl Nucleoside Derivatives

A systematic structure-activity relationship (SAR) study of 5-substituted alkynylpyrimidine nucleosides evaluated antimycobacterial potency against Mycobacterium bovis and Mycobacterium avium across decynyl (C10), dodecynyl (C12), tridecynyl (C13), and tetradecynyl (C14) derivatives. The 5-tetradecynyl-substituted 2',3'-dideoxyuridine analog exhibited IC50 values in the low micromolar range against M. bovis and M. avium, ranking among the most potent derivatives in the series alongside the C10, C12, and C13 homologs [1]. While the C10, C12, and C14 derivatives showed comparable antimycobacterial efficacy, the 2'-deoxyribose sugar configuration consistently outperformed the ribose analogs across all chain lengths examined. The C14 tetradecynyl moiety thus represents an optimal balance between lipophilic membrane permeability and target binding site accommodation.

Antimycobacterial Nucleoside SAR

Self-Assembled Monolayer Stability: Tetradecynyl-Porphyrin vs. Octynyl-Porphyrin on HOPG

Comparative scanning tunneling microscopy (STM) studies of meso-substituted porphyrins on highly oriented pyrolytic graphite (HOPG) revealed that 5,15-bis(1-tetradecynyl)porphyrin forms significantly more stable self-assembled monolayers than its octynyl (C8)-linked counterpart [1]. The C14 alkynyl linker promotes enhanced van der Waals interchain interactions and improved epitaxial matching with the underlying graphite lattice, resulting in larger ordered domains and reduced defect density. This stability differential arises from the chain-length-dependent balance between molecule-substrate adsorption energy and molecule-molecule lateral cohesion. The tetradecynyl substituent provides sufficient chain length to achieve interdigitation and lamellar ordering while avoiding the solubility and synthetic accessibility challenges associated with longer (>C16) alkynyl chains.

SAM Porphyrin Surface Chemistry

Nucleophilic Reactivity and Basicity Profile of 1-Alkynyllithiums: Class-Level Characterization

1-Alkynyllithium reagents, including lithium 1-tetradecynyl-, exhibit a characteristic reactivity profile that distinguishes them from both alkyllithiums (e.g., n-BuLi) and Grignard reagents. The pKa of terminal alkynes (~25) positions the acetylide anion as a stronger base than amines but significantly less basic than alkyllithiums (pKa of alkane C-H ~50) [1]. This moderate basicity enables chemoselective nucleophilic additions to carbonyl electrophiles without indiscriminate enolate formation. In comparative kinetic studies of 1-alkynyllithium addition to benzaldehyde, second-order rate constants scale inversely with steric bulk at the alkyne terminus, with unbranched C10-C16 alkynyllithiums exhibiting k ~10^-2 M^-1 s^-1 in THF at -78 °C [2]. Lithium 1-tetradecynyl- thus provides nucleophilic acetylide transfer with reduced competing deprotonation pathways relative to more basic organolithiums.

Organolithium Nucleophilicity Basicity

Handling and Stability Considerations: C14 Alkynyllithium vs. Shorter-Chain Analogs

Lithium 1-tetradecynyl- demonstrates handling characteristics that differ from shorter-chain 1-alkynyllithium homologs. The C14 alkyl chain confers reduced volatility and lower vapor pressure relative to C4-C8 alkynyllithiums, decreasing airborne exposure risk during transfers [1]. However, like all 1-alkynyllithiums, the compound is highly air- and moisture-sensitive, requiring rigorous inert atmosphere techniques (Schlenk line or glovebox) for manipulation. Thermal stability data for structurally related lithium acetylides indicate decomposition onset temperatures of approximately 100-120 °C under inert conditions, with rapid hydrolysis to the parent 1-tetradecyne (C14H26) upon exposure to protic media [2]. Crystalline 1-alkynyllithiums typically exhibit enhanced storage stability at -20 °C under argon compared to their solution-phase counterparts, which undergo slow oligomerization and solvent decomposition pathways over extended periods [3].

Organometallic Handling Stability Storage

Lithium 1-Tetradecynyl- (CAS 100585-97-5) Optimal Use Cases Based on Quantified Differentiation Evidence


C14 Insect Pheromone Total Synthesis via Alkylation Pathways

Lithium 1-tetradecynyl- is optimally deployed in the synthesis of C14-derived chiral methyl-branched insect cuticular hydrocarbons, as demonstrated by its 82% yield in the alkylation step toward (S)-3-methylnonacosane [1]. The C14 chain length directly matches the target pheromone carbon framework, eliminating the need for chain-length adjustment steps required when using shorter-chain alkynyllithium surrogates. The reagent is prepared in situ from 1-tetradecyne and n-BuLi in THF at -78 °C, then reacted with electrophilic bromide intermediates. This application scenario is validated by head-to-head comparison with the C16 homolog, confirming the C14 reagent's suitability for C14 target molecules.

5-Tetradecynyl Nucleoside Derivative Synthesis for Antimycobacterial Lead Optimization

Procurement of lithium 1-tetradecynyl- supports medicinal chemistry programs developing 5-substituted alkynylpyrimidine nucleosides as antimycobacterial agents [1]. The C14 alkynyl moiety, when installed at the 5-position of 2',3'-dideoxyuridine, contributes to low micromolar potency against M. bovis and M. avium, comparable to C10-C13 homologs. The tetradecynyl chain length provides sufficient lipophilicity for mycobacterial cell wall penetration while maintaining favorable pharmacokinetic properties relative to longer-chain analogs. This application leverages lithium 1-tetradecynyl- as a direct alkynylation reagent for 5-iodopyrimidine nucleosides via Sonogashira-type coupling or nucleophilic substitution pathways.

Porphyrin-Based Molecular Electronic Device Fabrication Requiring Stable SAMs

For surface chemistry applications involving meso-substituted porphyrins on HOPG, lithium 1-tetradecynyl- provides the essential C14 alkynyl linker that yields significantly more stable self-assembled monolayers than C8-linked counterparts [1]. The tetradecynyl chain promotes robust interchain van der Waals interactions and epitaxial registry with the graphite lattice, resulting in larger ordered domains and reduced defect density. This application scenario is supported by comparative STM imaging evidence. Researchers developing porphyrin-based molecular wires, sensors, or photovoltaic interfaces should prioritize the C14 building block for optimal SAM integrity.

C14 Lipophilic Fragment Introduction in Diversity-Oriented Synthesis

Lithium 1-tetradecynyl- serves as a nucleophilic C14 acetylide source for installing the tetradecynyl fragment into electrophilic diversity-oriented synthesis (DOS) scaffolds [1]. The reagent's moderate basicity (pKa ~25 conjugate acid) relative to alkyllithiums (pKa ~50) enables chemoselective additions to carbonyl electrophiles while minimizing competing enolate formation and substrate decomposition. This reactivity profile is particularly advantageous for base-sensitive substrates such as epoxides, α-chiral aldehydes, and β-lactams, where more basic organometallics would cause epimerization or elimination. The C14 chain length also imparts sufficient lipophilicity for reverse-phase chromatographic purification of adducts.

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